molecular formula C18H21N3O B2414705 N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide CAS No. 2034396-92-2

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2414705
CAS No.: 2034396-92-2
M. Wt: 295.386
InChI Key: PTFCVISHDOKJIO-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide: is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a phenylpyrimidine moiety linked to a cyclopentanecarboxamide group through an ethyl chain. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a series of reactions starting from readily available precursors such as benzaldehyde and pyrimidine derivatives. Commonly used reactions include condensation and cyclization reactions under controlled conditions.

    Linking the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the phenylpyrimidine intermediate is reacted with an appropriate alkylating agent.

    Formation of the Cyclopentanecarboxamide Group: The final step involves the introduction of the cyclopentanecarboxamide group through amidation reactions. This can be achieved by reacting the ethylated phenylpyrimidine intermediate with cyclopentanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenylpyrimidine or cyclopentanecarboxamide moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive compound with applications in studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific biological targets.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide: This compound has a cinnamamide group instead of a cyclopentanecarboxamide group, which may result in different chemical and biological properties.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and has been studied for its potential as an acetylcholinesterase inhibitor.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFCVISHDOKJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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